Enzastaurin Hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of Enzastaurin Hydrochloride involves complex organic reactions, starting from indole-based precursors to form the bisindolylmaleimide core structure, characteristic of PKC inhibitors. The synthesis routes are designed to introduce the pyridine and piperidine groups essential for its biological activity. The process involves multiple steps, including coupling reactions, cyclizations, and functional group modifications, under carefully controlled conditions to achieve high purity and yield of the final product.

Molecular Structure Analysis

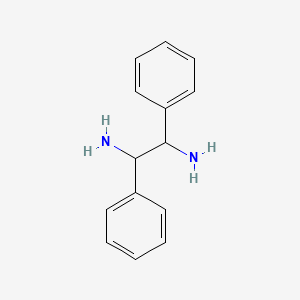

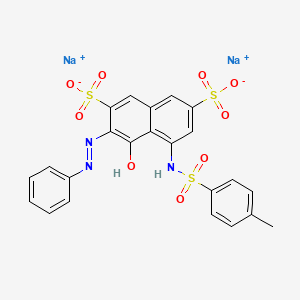

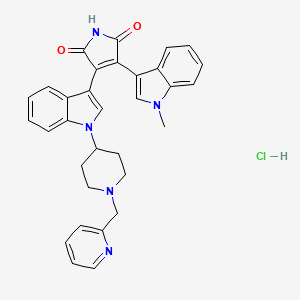

This compound's molecular structure is characterized by its bisindolylmaleimide core, which is crucial for its activity as a PKC inhibitor. The presence of indolyl groups attached to the maleimide core allows for specific interactions with the ATP-binding site of PKC, thereby inhibiting its activity. The hydrochloride salt form enhances the drug's solubility, making it more amenable for oral administration.

Chemical Reactions and Properties

Enzastaurin participates in biochemical reactions primarily within the cellular environment, where it competes with ATP for binding to the catalytic domain of PKC isoforms, leading to inhibition of its kinase activity. This inhibition alters downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The chemical stability, solubility, and reactivity of Enzastaurin are optimized for its role as an oral therapeutic agent, with considerations for its pharmacokinetic and pharmacodynamic properties.

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and form, are critical for its formulation and delivery as a medication. Its hydrochloride salt form enhances its aqueous solubility, a key factor for oral bioavailability. The drug's stability under physiological conditions ensures its therapeutic efficacy from ingestion to absorption and systemic circulation.

Chemical Properties Analysis

Enzastaurin's chemical properties, such as its pKa, logP, and molecular weight, influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These properties are meticulously optimized to ensure that Enzastaurin maintains a favorable profile for therapeutic use, with adequate bioavailability, minimal off-target effects, and efficient clearance from the body.

(Chen & LaCasce, 2008) - This paper provides a background on Enzastaurin, highlighting its role as an antineoplastic and antiangiogenic agent through PKC inhibition.

(Bourhill, Narendran, & Johnston, 2017) - Offers insights into the development of Enzastaurin, from drug design to clinical testing, and discusses the challenges encountered in drug development.

(Hanauske et al., 2007) - Investigates the antitumor effects of Enzastaurin against human cancer cell lines and freshly explanted human tumor tissue.

Scientific Research Applications

Enzastaurin has shown potential in enhancing the apoptotic effect in lymphoma cells. Combined with histone deacetylase (HDAC) inhibitors, it induces apoptosis in diffuse large B-cell lymphoma and T-cell lymphoma cell lines, suggesting its use in therapy for lymphoid malignancies (Bodo et al., 2011).

Its role as an antineoplastic and antiangiogenic agent, particularly through the inhibition of protein kinase C (PKC), has been highlighted. Enzastaurin has been studied in Phase II and III trials for various solid and hematologic malignancies, especially B-cell lymphomas (Chen & LaCasce, 2008).

Enzastaurin exhibits antitumor activity against human cancer cell lines and primary tumor specimens, showing inhibitory effects on lung, colorectal, and thyroid cancer cell lines. Its direct antitumor activity warrants further clinical development in sensitive tumors (Hanauske et al., 2007).

However, despite promising preclinical results, enzastaurin's efficacy in phase II and III clinical trials was poor, both alone and in combination with other drugs. This highlights the challenges of drug development and the need for careful consideration of factors like biomarker analysis and patient stratification (Bourhill et al., 2017).

Enzastaurin has also been investigated for its potential to impair memory, as shown in a study on middle-aged rats. This study suggests that acute Enzastaurin treatment can lead to mild but significant memory impairment, a factor to be considered in clinical trials (Willeman et al., 2018).

Mechanism of Action

Target of Action

Enzastaurin Hydrochloride primarily targets Protein Kinase C beta (PKC-β) . PKC-β is a crucial enzyme involved in multiple signaling pathways that regulate cell proliferation, survival, and angiogenesis . It also targets other proteins such as Aurora kinase A, Aurora kinase B, and Cyclin-dependent kinase 15 .

Mode of Action

This compound is an oral serine-threonine kinase inhibitor . It binds to the ATP-binding site and selectively inhibits PKC-β . This inhibition disrupts the downstream signaling processes essential for cancer cell growth and survival .

Biochemical Pathways

This compound suppresses signaling through the PKC-β and the phosphatidylinositol 3-kinase/AKT (PI3K/AKT) pathway . These pathways have been shown to be activated in a wide variety of cancers . The disruption of these pathways results in the induction of apoptosis, or programmed cell death, which is often defective in cancer cells .

Pharmacokinetics

It is known that this compound is an oral drug . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

This compound has a direct apoptosis-inducing effect through the caspase-mediated mitochondrial pathway . It reduces the cell’s ability to reproduce (cell proliferation), increases the natural death of the tumor cells (apoptosis), and inhibits tumor-induced blood supply (angiogenesis) . This multi-faceted approach underscores the compound’s potential as a versatile anti-cancer agent .

Action Environment

The action environment of this compound is primarily within the cellular environment of cancer cells. It is designed to interfere with specific molecular targets involved in cancer progression and metastasis . More research is needed to understand these aspects.

Safety and Hazards

Future Directions

Enzastaurin Hydrochloride is currently being evaluated in a new randomized, double-blind, placebo-controlled, phase 3 clinical trial for the treatment of patients with newly diagnosed glioblastoma (GBM) who are positive for the biomarker DGM1 . The FDA has also granted a fast track designation for the PKCβ inhibitor Enzastaurin (DB102) for the treatment of patients with newly diagnosed glioblastoma (GBM) .

Relevant Papers The papers retrieved provide valuable information about this compound. They discuss its potential application as an anticancer agent in lung cancer , its use in inducing in vitro and in vivo antitumor activity , and its potential for future assessment in the treatment of lung cancer .

properties

IUPAC Name |

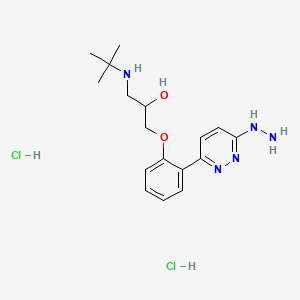

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29N5O2.ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUADYKVKJIMIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189477 | |

| Record name | Enzastaurin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359017-79-1 | |

| Record name | Enzastaurin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359017791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enzastaurin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENZASTAURIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX7K68Z2UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.